molecular formula C5H9IO B8549884 3-Iodopent-2-en-1-ol CAS No. 161530-76-3

3-Iodopent-2-en-1-ol

Cat. No.: B8549884
CAS No.: 161530-76-3
M. Wt: 212.03 g/mol
InChI Key: IXGJISAYUNFDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodopent-2-en-1-ol is a chemical compound of significant interest in organic synthesis and pharmaceutical research, identified by the molecular formula C5H9IO and an average molecular mass of approximately 212.03 g/mol . This iodinated enol derivative features a reactive iodine atom on a carbon-carbon double bond, making it a valuable bifunctional intermediate. The iodine moiety serves as an excellent leaving group, enabling versatile cross-coupling reactions, while the alcohol group can be further functionalized or protected, as demonstrated in related compounds where silyl groups like tert -butyl(diphenyl)silyl are used . Iodine-containing organic compounds, particularly those with reactive carbon-iodine bonds, are pivotal in medicinal chemistry and chemical biology. The iodine atom in such structures facilitates key transformations, including nucleophilic substitutions and metal-catalyzed cross-couplings, which are fundamental for constructing complex molecular architectures . Furthermore, iodine and its compounds exhibit a range of biological activities; inorganic iodine species are known to contribute to innate immune system function and act as catalysts that can modify proteins, nucleic acids, and lipids . This underlying reactivity makes iodinated building blocks like this compound particularly valuable for probing biological systems or developing new therapeutic agents. This compound is offered exclusively for research applications. It is intended for use in laboratory settings only and is not classified or sold for diagnostic, therapeutic, or human use. Researchers handling this product should adhere to all appropriate safety protocols and procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161530-76-3

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

3-iodopent-2-en-1-ol

InChI

InChI=1S/C5H9IO/c1-2-5(6)3-4-7/h3,7H,2,4H2,1H3

InChI Key

IXGJISAYUNFDSO-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCO)I

Origin of Product

United States

The Strategic Importance of Halogenated Allylic Alcohols

Halogenated allylic alcohols are a class of organic compounds that serve as highly versatile intermediates in synthesis. Their utility stems from the presence of multiple reactive sites: the hydroxyl group, the carbon-halogen bond, and the carbon-carbon double bond. This trifecta of functionality allows for a diverse range of chemical manipulations.

The hydroxyl group can be readily converted into other functional groups or used as a directing group in catalytic reactions. The carbon-halogen bond, particularly the weaker carbon-iodine bond, is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgsioc-journal.cn Vinyl iodides are particularly reactive in these transformations, often reacting under milder conditions than their bromide or chloride counterparts due to the lower bond dissociation energy of the C-I bond. wikipedia.org

Furthermore, the allylic nature of these alcohols imparts unique reactivity. The double bond can participate in various addition and cycloaddition reactions. The proximity of the double bond to the halogen and alcohol groups can also lead to unique rearrangement and cyclization pathways, providing access to complex carbocyclic and heterocyclic scaffolds. researchgate.netrsc.org The stability of allylic cations, anions, and radicals, due to resonance delocalization, facilitates a variety of substitution and addition reactions. youtube.com

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

Bond Bond Dissociation Energy (kcal/mol)
C-F 115
C-Cl 83.7
C-Br 72.1
C-I 57.6

This table highlights the relative weakness of the carbon-iodine bond, contributing to the high reactivity of vinyl iodides in cross-coupling reactions. wikipedia.org

Geometric Isomerism in 3 Iodopent 2 En 1 Ol and Its Synthetic Implications

A critical aspect of the chemistry of 3-Iodopent-2-en-1-ol is the existence of geometric isomers, specifically the (Z) and (E) forms, which arise from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents—the iodine atom, the hydroxymethyl group, and the ethyl group—has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions.

The stereochemistry of the vinyl iodide is often retained in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. wikipedia.orgarkat-usa.org This means that the geometry of the starting (Z)- or (E)-3-Iodopent-2-en-1-ol can be directly translated into the stereochemistry of the final product. This stereocontrol is of paramount importance in the synthesis of complex molecules like natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. wikipedia.org

For instance, studies have shown that the oxidative addition of vinyl iodides to metal catalysts, a key step in many cross-coupling cycles, proceeds with complete retention of stereochemistry for both (Z) and (E) isomers. nih.govresearchgate.net However, the reactivity and reaction pathways can differ between isomers. In some cases, one isomer may exhibit higher reactivity or lead to different regiochemical outcomes in cyclization reactions compared to the other. nih.govpharm.or.jp The choice of the correct geometric isomer is therefore a crucial consideration in synthetic planning.

Table 2: Influence of Isomer Geometry on Reaction Outcomes

Reaction Type Isomer Observation Reference
Gold-Catalyzed Hetero-vinylation (Z)-alkenol Fully regioselective for 5-exo cyclization. nih.gov
Gold-Catalyzed Hetero-vinylation (E)-alkenol Competition between 5-exo and 6-endo cyclization. nih.gov
Samarium Diiodide Mediated Coupling (E)- or (Z)-vinyl iodide Stereochemical randomization observed due to vinyl radical intermediates. pharm.or.jp

This table illustrates how the initial geometry of a vinyl iodide can dictate the products of subsequent reactions.

Historical and Modern Synthetic Routes to Iodoalkenes

Stereoselective Hydroiodination Approaches

Hydroiodination, the addition of hydrogen iodide (HI) across a triple bond, is a key method for synthesizing vinyl iodides. When applied to propargylic alcohols, this reaction can yield iodoallylic alcohols, with careful control often required for stereoselectivity.

Direct hydroiodination of propargylic alcohols, such as pent-2-yn-1-ol, involves the addition of HI across the alkyne bond. This reaction can be stereoselective, typically favoring the (Z)-vinyl iodide isomer. For instance, the hydroiodination of 2-butyn-1,4-diol has been shown to efficiently yield (Z)-2,4-diiodobut-2-en-1-ol. researchgate.net While specific direct hydroiodination data for pent-2-yn-1-ol to this compound were not explicitly detailed in the search results, the principle applies to analogous propargylic alcohols, often requiring specific conditions to control the E/Z selectivity and prevent over-iodination or side reactions. researchgate.net

To circumvent the handling of gaseous HI, in situ generation of iodine reagents is a common and effective strategy. Trimethylsilyl (B98337) iodide (TMSI), often used in conjunction with sodium iodide (NaI), can serve as a source of HI or an electrophilic iodine species. wikipedia.orgfishersci.cafishersci.co.ukmacsenlab.comeasychem.orgnih.govfishersci.nl For example, the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol has been successfully achieved using in situ generated TMSI. researchgate.net This method typically involves TMSI acting as both a Lewis acid and an iodide source, facilitating the addition of iodine to the alkyne. acs.org The reaction conditions, including the presence of water, can influence the outcome, with careful optimization required to prevent diiodination. mdpi.com

Direct Hydroiodination of Pent-2-yn-1-ol and Analogous Propargylic Alcohols

Alkene Functionalization Strategies

Another route to iodoallylic alcohols involves the functionalization of unsaturated alcohol precursors, specifically through electrophilic iodination of an alkene moiety.

Electrophilic iodination involves the addition of an electrophilic iodine species (I⁺ or I₂) to an alkene. acsgcipr.org While elemental iodine (I₂) is the weakest electrophile among halogens, its reactivity can be enhanced by activators such as strong acids, Lewis acids, or oxidants, which can also generate I₂ or I⁺ in situ from iodide salts. acsgcipr.org This approach can lead to the formation of iodohydrins, which are precursors to iodoallylic alcohols. For instance, the interaction between an alkene and iodine can generate a cyclic iodonium (B1229267) ion, which then reacts with water to yield an iodohydrin. mdpi.com Research has explored the selective synthesis of α-iodoketones from allylic alcohols via a 1,3-hydrogen shift/iodination process using specific electrophilic iodinating agents like 2,2-diiododimedone, catalyzed by iridium(III) complexes. rsc.org While this example leads to an α-iodoketone, it highlights the principle of electrophilic iodination on unsaturated alcohols.

Conversion from Pre-functionalized Substrates

Iodoallylic alcohols can also be synthesized by reducing pre-functionalized carboxylic acid derivatives that already contain the iodine and alkene functionalities.

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent widely used in organic synthesis. wikipedia.orgthegoodscentscompany.comcenmed.comlscollege.ac.insigmaaldrich.comscribd.comdigimat.in It is particularly known for its ability to selectively reduce carboxylic acids and their derivatives. lscollege.ac.inscribd.comstackexchange.com DIBAL-H can reduce α,β-unsaturated esters to the corresponding allylic alcohols, often with chemoselectivity, meaning the double bond remains intact during the reduction. lscollege.ac.inscribd.comdigimat.in For example, the reduction of an α-iodinated carboxylic acid derivative, such as an ester, using DIBAL-H at low temperatures can yield the desired allylic alcohol. This method is advantageous for its selectivity, allowing the conversion of the carbonyl group to an alcohol while preserving the carbon-carbon double bond and the iodine substituent.

Transformations from Alkyl Halides and Alcohols (e.g., Hydroxyalkylation)

While direct "hydroxyalkylation" to form the specific this compound structure from simple alkyl halides and alcohols in a single step is not extensively documented in the provided literature, alkyl halides and alcohols serve as crucial precursors and intermediates in the synthesis of iodoallylic alcohols.

One approach involves the transformation of alcohols into alkyl iodides, which can then undergo further reactions. Alcohols can be efficiently converted to alkyl iodides using various methods, such as the reaction with a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid (H₃PO₄). Phosphoric(V) acid is preferred over concentrated sulfuric acid because the latter tends to oxidize iodide ions to iodine. libretexts.org Another mild method utilizes a cerium(III) chloride heptahydrate (CeCl₃·7H₂O)/sodium iodide (NaI) system in acetonitrile (B52724). organic-chemistry.org Additionally, ionic liquids containing halide ions in the presence of Brønsted acids have been shown to convert alcohols to alkyl halides efficiently at room temperature. organic-chemistry.org

Conversely, alkyl halides can be converted to alcohols through nucleophilic substitution reactions (SN1 or SN2 mechanisms), typically by reacting them with hydroxide (B78521) ions or water. libretexts.org For primary alkyl halides, strong hydroxides like NaOH are effective via an SN2 pathway, while tertiary alkyl halides are best converted to alcohols via SN1 reactions using water as a poor nucleophile. Secondary alkyl halides can undergo both SN1 and SN2, but water is generally preferred to minimize E2 elimination. libretexts.org

More directly relevant to iodoallylic alcohol formation, the iodofunctionalization of allenes with alcohols (or carboxylic acids and phenols) has been reported to yield β-iodoallylic esters and ethers with high regio- and stereoselectivity. This reaction typically proceeds in the presence of molecular iodine as a halonium promoter, with the alcohol acting as a nucleophile. nih.gov Although this method yields iodoallylic ethers/esters rather than free iodoallylic alcohols, it demonstrates a pathway for constructing the iodoallylic motif using alcohols as reactants.

A specific synthesis of a protected this compound derivative, (Z)-5-((tert-butyldimethylsilyl)oxy)-3-iodopent-2-en-1-ol, involves the reduction of the alkyne 5-((tert-butyldimethylsilyl)oxy)pent-2-yn-1-ol with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) and potassium tert-butoxide (KOtBu). This highlights the utility of alkyne precursors in generating the iodoallylic alcohol structure.

Catalytic Synthesis of this compound Derivatives

Palladium-Catalyzed Coupling Reactions for Constructing Vinyl Iodide Moieties

Palladium catalysis plays a pivotal role in the formation and manipulation of vinyl iodide functionalities. One significant development is the palladium-catalyzed regioselective C–H iodination of unactivated alkenes. This method employs a picolinamide (B142947) directing group, enabling the functionalization of a wide array of olefins to yield iodination products as single stereoisomers. Mechanistic studies suggest this reaction proceeds via a turnover-limiting C–H activation step, involving the reversible formation of a six-membered alkenyl palladacycle intermediate. acs.orgnih.govacs.orgthieme-connect.com This approach provides a direct route to constructing vinyl iodide moieties from readily available alkenes.

Another strategy for synthesizing (E)-vinyl iodides involves a one-pot reaction sequence: palladium-catalyzed hydrostannation of terminal alkynes, followed by iodinolysis of the intermediate vinylstannane. This method is tolerant of various functional groups, including alcohols and esters, and offers high (E)-stereoselectivity. researchgate.net

While this compound itself is a vinyl iodide, palladium-catalyzed reactions are also crucial for subsequent transformations of vinyl iodides. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions, are fundamental for carbon-carbon bond formation, utilizing vinyl iodides as reactive partners. nih.gov Intramolecular palladium-catalyzed coupling reactions involving vinyl iodides and allylic moieties can lead to the rapid synthesis of various carbo- and heterocycles containing aldehyde functionalities, demonstrating the versatility of vinyl iodide precursors in complex molecule synthesis. acs.org

The table below summarizes key palladium-catalyzed methods for constructing vinyl iodide moieties:

MethodSubstrate TypeKey Reagents/ConditionsStereoselectivityYield RangeCitation
C–H Iodination of Unactivated AlkenesUnactivated AlkenesPd(OAc)₂, Picolinamide directing group, PivOH, n-Bu₄N⁺I⁻, PhI(OPiv)₂, MeCN–H₂O, 90 °CRegio- & Stereoselective (single stereoisomers)Up to 85% acs.orgthieme-connect.com
Hydrostannation of Terminal Alkynes followed by IodolysisTerminal AlkynesPd-catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/PPh₃), Bu₃SnH, followed by I₂ (iodinolysis)High (E)-stereoselectivity~55% researchgate.net

Copper-Catalyzed Processes for Halogen Introduction or Migration

Copper catalysis offers effective pathways for introducing iodine into organic molecules, particularly through halogen exchange reactions. The copper-catalyzed vinylic Finkelstein reaction is a prominent example, enabling the conversion of alkenyl bromides into their corresponding alkenyl iodides. This method utilizes catalytic amounts of copper(I) iodide (CuI) and a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, in the presence of a sodium iodide source. This process is efficient, broadly applicable, and proceeds with excellent yields and full retention of the double bond geometry. acs.orgthieme-connect.comuni.luthieme-connect.com This makes it a valuable tool for late-stage iodination of pre-formed alkenyl structures, including those that could lead to iodoallylic alcohols.

Another copper-catalyzed process, though not directly forming iodoallylic alcohols, is the radical ring-opening halogenation with HX. This protocol provides access to distally chlorinated, brominated, and iodinated alkyl ketones and nitriles, suggesting copper's role in radical halogenation processes. wikipedia.org

The table below outlines a notable copper-catalyzed method for halogen introduction in vinyl systems:

MethodSubstrate TypeKey Reagents/ConditionsYield RangeCitation
Vinylic Finkelstein ReactionAlkenyl BromidesCuI, (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, NaI, dioxane, 110 °CExcellent acs.orguni.luthieme-connect.com

Nickel-Catalyzed Reductive Cross-Coupling in Related Systems

Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful strategies for forming carbon-carbon bonds by joining two electrophiles in the presence of a terminal reductant. fishersci.fiorganic-chemistry.orgnih.gov While direct examples of nickel-catalyzed reductive cross-coupling specifically yielding this compound or its direct iodoallylic alcohol derivatives are less prevalent in the provided literature, these methodologies offer significant potential for constructing complex molecular architectures that could incorporate iodoallylic functionalities.

These reactions typically involve C(sp²)-C(sp³) electrophiles, such as aryl halides and alkyl halides, and are often high-yielding and tolerant of various functional groups. fishersci.fiorganic-chemistry.org The process can show a preference for iodides over bromides, which can be advantageous for suppressing side reactions. fishersci.fi Mechanistically, these reactions often proceed through a series of nickel oxidation states, involving oxidative addition, reduction, and reductive elimination steps, and can be influenced by the choice of ligands and reductants (e.g., manganese). fishersci.fiorganic-chemistry.org

Nickel-catalyzed reactions have also been explored for the alkylation or reduction of allylic alcohols with alkyl Grignard reagents. Depending on the catalyst and ligand system, these reactions can lead to either alkylation products (e.g., with Ni(dppe)Cl₂) or reduction products. organic-chemistry.org While this demonstrates nickel's ability to modify allylic alcohol structures, it does not directly introduce an iodine atom into the allylic position. Similarly, nickel-catalyzed direct coupling of alkynes and methanol (B129727) has been developed to provide allylic alcohols, showcasing the utility of nickel in constructing allylic alcohol frameworks, albeit without the iodine moiety. nih.gov

The broad functional group compatibility and operational simplicity of nickel-catalyzed reductive cross-coupling make them valuable for synthetic applications, and future research may explore their direct application in the synthesis of iodoallylic alcohols.

Reactivity Governed by the Vinyl Iodide Moiety

The vinyl iodide functional group is an alkene with an iodide substituent, making it a key precursor in various organic transformations. wikipedia.org Its reactivity is significantly influenced by the nature of the carbon-iodine bond, which is weaker compared to other carbon-halogen bonds (C-Br, C-Cl, C-F), allowing for milder reaction conditions in many catalytic processes. wikipedia.org

Nucleophilic Substitution Reactions at the Iodine-Bearing Carbon

Vinyl iodides generally exhibit limited reactivity towards conventional nucleophilic substitution reactions (SN1 or SN2) at the carbon atom bearing the iodine. wikipedia.orgrammohancollege.ac.in Several factors contribute to this low reactivity:

SN2 Pathway: A backside attack by a nucleophile is sterically hindered by the groups attached to the vinylic carbon. Furthermore, the lone pair on the iodide atom can donate into the π* orbital of the alkene, which diminishes the electrophilic character of the carbon and strengthens the C-I bond, making its displacement difficult. wikipedia.org

SN1 Pathway: The dissociation of the iodide to form a vinylic carbocation is energetically unfavorable due to the instability of such a carbocation. The C-I bond is strengthened by stereoelectronic effects, making its cleavage difficult. wikipedia.org

Despite this general unreactivity, specific instances of nucleophilic vinylic substitution (SNV) have been reported, particularly in cases involving hypervalent iodine compounds or intramolecular cyclization reactions where the nucleophile is tethered to the vinyl iodide. umn.eduresearchgate.net These specialized conditions can facilitate the replacement of the iodide. However, for this compound, which does not possess strong electron-withdrawing groups directly on the vinylic carbon, direct nucleophilic substitution at the iodine-bearing carbon under typical SN1/SN2 conditions is generally disfavored.

Transition Metal-Catalyzed Cross-Coupling Reactions

In stark contrast to its limited nucleophilic substitution reactivity, the vinyl iodide moiety of this compound is highly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are cornerstone methodologies in modern organic synthesis for forming new carbon-carbon bonds. Vinyl iodides are particularly reactive in these processes, often reacting faster and under milder conditions than their vinyl bromide or vinyl chloride counterparts, primarily due to the lower bond dissociation energy of the C-I bond. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds (such as boronic acids, boronate esters, or trifluoroborates) and organic halides, including vinyl iodides. wikipedia.orgnih.govorganic-chemistry.orgfishersci.belibretexts.org This reaction is highly versatile, tolerating a wide range of functional groups, and is known to proceed with retention of the olefin geometry, which is crucial for stereoselective synthesis. wikipedia.orgnih.govrsc.org The reaction typically requires a palladium(0) catalyst and a base to activate the organoboron reagent and facilitate transmetalation. organic-chemistry.orglibretexts.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Conditions for Vinyl Iodides

Catalyst (Pd)BaseSolventCoupling Partner (Organoboron)Product TypeStereochemistry
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃, K₃PO₄THF/H₂O, Toluene (B28343)/H₂OAryl/Vinyl Boronic Acid/EsterSubstituted AlkeneRetained
Pd(OAc)₂/PCy₃K₂CO₃, Cs₂CO₃, K₃PO₄THF/H₂O, Toluene/H₂OAryl/Vinyl Boronic Acid/EsterSubstituted AlkeneRetained

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of organic halides (including vinyl iodides) with organozinc compounds to form new carbon-carbon bonds. mit.eduwikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope, excellent functional group tolerance, and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org Organozinc reagents are generally less toxic than organotin reagents used in Stille coupling and are known for their high reactivity in the transmetalation step of the catalytic cycle. researchgate.net

Table 2: Representative Negishi Cross-Coupling Conditions for Vinyl Iodides

Catalyst (Pd or Ni)Organozinc ReagentSolventProduct TypeStereochemistry
Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂R-ZnX (Alkyl, Aryl, Alkenyl)THF, NMPSubstituted AlkeneRetained
Ni(PPh₃)₄, Ni(acac)₂R-ZnX (Alkyl, Aryl, Alkenyl)THF, NMPSubstituted AlkeneRetained

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon coupling between an aryl or vinyl halide and an activated alkene, typically in the presence of a base. wikipedia.orgresearchgate.net This reaction is renowned for its regio- and stereoselectivity, generally yielding trans-arylated or trans-vinylated alkene products. researchgate.net The mechanism involves oxidative addition of the vinyl iodide to the palladium(0) catalyst, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination and reductive elimination to regenerate the catalyst. researchgate.net

Table 3: Representative Heck Coupling Conditions for Vinyl Iodides

Catalyst (Pd)BaseSolventCoupling Partner (Alkene)Product TypeStereochemistry
Pd(OAc)₂/PPh₃Et₃N, K₂CO₃, NaOAcDMF, MeCNActivated Alkene (e.g., Acrylate)Substituted Alkenetrans-Selective
Pd(0) sourceOrganic AmineVariousActivated AlkeneSubstituted Alkenetrans-Selective

The Sonogashira cross-coupling reaction is a highly efficient and widely utilized method for forming carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govgold-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. nih.govwikipedia.orgresearchgate.net The Sonogashira reaction is notable for its mild reaction conditions, often proceeding at room temperature, and its ability to tolerate a broad range of functional groups. nih.govgold-chemistry.orgwikipedia.org The reaction is stereospecific, allowing for the configuration-retention synthesis of conjugated enynes from vinyl iodides. wikipedia.org

Table 4: Representative Sonogashira Cross-Coupling Conditions for Vinyl Iodides

Catalyst (Pd)Co-catalyst (Cu)BaseSolventCoupling Partner (Terminal Alkyne)Product TypeStereochemistry
Pd(PPh₃)₄CuIEt₃NDMF, THFR-C≡CHConjugated EnyneRetained
PdCl₂(PPh₃)₂CuIPiperidineVariousR-C≡CHConjugated EnyneRetained
Heck Coupling Reactions

Halogen Migration Phenomena (e.g., 1,3-Halogen Migration)

Halogen migration, particularly 1,3-halogen migration, involves the intramolecular movement of a halogen atom across three carbon atoms. In allylic systems, such migrations can occur, often facilitated by transition metal catalysts or specific reaction conditions. For allylic alcohols, instances of 1,3-hydrogen shifts followed by halogenation have been reported, leading to α-halocarbonyl compounds nih.gov. Copper-catalyzed 1,3-halogen migrations have also been observed in other contexts, including those involving allylic alcohols dntb.gov.uawisc.edu.

While direct examples of 1,3-iodine migration in this compound are not explicitly detailed in the provided search results, the presence of the allylic alcohol and the vinyl iodide suggests the potential for such rearrangements under appropriate conditions. For instance, processes involving radical intermediates or metal-catalyzed pathways could induce the migration of the iodine atom. The driving force for such a migration would typically be the formation of a more stable intermediate or product, potentially involving allylic carbocations or radicals that can rearrange. Halogen bonds can also promote aryl migration in allylic alcohols, suggesting a role for non-covalent interactions in facilitating such rearrangements rsc.org.

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions. The presence of the adjacent iodine atom and the allylic hydroxyl group can influence the regioselectivity and stereoselectivity of these transformations.

Alkenes readily undergo electrophilic addition reactions, where an electron-deficient species (electrophile) attacks the electron-rich pi (π) bond science-revision.co.uklibretexts.org. Common electrophiles include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst science-revision.co.ukyoutube.comunizin.org. These reactions typically proceed via a carbocation intermediate, and their regioselectivity often follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, leading to the more stable carbocation youtube.comunizin.org.

For this compound, the presence of the iodine atom on the double bond can significantly influence the electronic distribution and the stability of potential carbocation intermediates. The inductive effect of iodine, being an electronegative atom, might impact the electron density of the double bond. Furthermore, the weak carbon-iodine bond can sometimes lead to slower or reversible addition reactions with iodine itself, compared to chlorine or bromine science-revision.co.uk. The allylic hydroxyl group could also exert an influence, potentially through neighboring group participation or steric hindrance, affecting the approach of the electrophile. Depending on the specific electrophile and reaction conditions, the addition could lead to various halogenated or hydroxylated products, with regioselectivity governed by the relative stability of the carbocations formed and any directing effects from the hydroxyl group.

Hydroboration is a highly useful reaction for the anti-Markovnikov addition of hydrogen and boron across a double bond, which can then be oxidized to yield an alcohol uwo.ca. In the context of alkenes containing a hydroxyl group, the reaction can be "directed" by the oxygen atom, influencing the regioselectivity and sometimes the stereoselectivity of the boron addition nih.govnih.govacs.orgumich.edu. This "oxygen-directed hydroboration" (ODHB) typically involves an association between the hydroxyl group and the borane (B79455) reagent nih.govnih.gov.

While homoallylic and bishomoallylic alcohols are often good substrates for directed hydroboration, allylic alcohols like this compound have been noted to be less reactive or exhibit lower selectivity under some standard directed hydroboration conditions nih.govnih.govacs.org. This suggests that the proximity of the hydroxyl group to the double bond in allylic systems might lead to different mechanistic pathways or challenges in achieving high regiocontrol. However, with appropriate activating agents or modified borane reagents (e.g., preactivated borane complexes), it may still be possible to achieve directed hydroboration. Subsequent functionalizations of the resulting organoborane include oxidation with hydrogen peroxide to yield diols, or protonolysis to give saturated alcohols. The specific regioselectivity for this compound would depend on the balance of steric and electronic factors, as well as the directing ability of the allylic hydroxyl group in the presence of the iodine substituent.

Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds wikipedia.org. This reaction, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), can be used for various transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis (ROM) wikipedia.orgacs.org. It is particularly valuable for skeletal rearrangements and the formation of new carbon-carbon bonds.

The presence of an iodine atom on the double bond in this compound makes it an iodo-alkene, which can participate in metathesis reactions. Recent advancements have shown that halo-substituted molybdenum alkylidene species are highly reactive in olefin metathesis, enabling the synthesis of acyclic 1,2-disubstituted Z-alkenyl halides with high yields and complete Z-selectivity nih.govorganic-chemistry.org. This suggests that this compound could potentially undergo cross-metathesis with other alkenes to form new iodo-alkene products, or, if a suitable diene, participate in ring-closing metathesis. The stability of the vinyl iodide under metathesis conditions and the compatibility of the allylic alcohol functionality with the metathesis catalysts would be key considerations. The reaction offers a distinct disconnection approach for synthesizing alkenyl halides nih.gov.

Directed Hydroboration and Subsequent Functionalizations

Reactions of the Allylic Alcohol Functionality

The primary allylic alcohol group in this compound is a versatile functional handle for a variety of transformations. Its reactivity can be influenced by the adjacent double bond and the iodine substituent.

The hydroxyl group of this compound can undergo various derivatization reactions, which are commonly employed to protect the alcohol, modify its properties, or introduce new functionalities.

Etherification: This involves converting the hydroxyl group into an ether. Common methods include the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or Mitsunobu reactions with other alcohols researchgate.net. The allylic position of the alcohol might influence reactivity and potential for allylic rearrangements under certain conditions.

Esterification: The hydroxyl group can be converted into an ester by reaction with acid chlorides, acid anhydrides, or carboxylic acids (often with a coupling agent like DCC or through Steglich esterification) researchgate.net. This is a common way to protect the alcohol or introduce a cleavable group.

Silylation: Silyl (B83357) ethers are frequently used as protecting groups for alcohols due to their ease of formation and removal nih.gov. Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), and triisopropylsilyl chloride (TIPSCl), typically in the presence of a base. The formation of stable silyl ether bonds is a key advantage of this method nih.gov.

These derivatizations would need to be carried out under conditions that are compatible with the carbon-carbon double bond and the vinyl iodine, avoiding side reactions such as addition to the alkene or dehydrohalogenation of the iodide. The choice of derivatization method would depend on the desired stability of the protecting group and its compatibility with subsequent synthetic steps.

Oxidation Reactions to Carbonyl Compounds

Primary alcohols, including allylic alcohols, can be oxidized to their corresponding aldehydes or carboxylic acids depending on the reaction conditions and the oxidizing agent employed. When the goal is to obtain an aldehyde from a primary alcohol, mild and selective oxidizing agents are typically preferred to prevent over-oxidation to the carboxylic acid.

While direct experimental data for the oxidation of (Z)-3-iodopent-2-en-1-ol to a carbonyl compound is not extensively detailed in the readily available literature, a related silyl-protected derivative, (Z)-5-((tert-butyldimethylsilyl)oxy)-3-iodopent-2-en-1-ol, has been successfully oxidized to its corresponding aldehyde. This transformation was achieved using manganese(IV) oxide (MnO₂) as the oxidizing agent in dichloromethane (B109758) (CH₂Cl₂) as the solvent. The reaction proceeded for 3.0 hours, yielding (Z)-5-((tert-butyldimethylsilyl)oxy)-3-iodopent-2-enal with a notable yield of 90%. This specific example demonstrates that the primary alcohol functionality in iodo-substituted allylic systems can be selectively converted to an aldehyde, even in the presence of an iodine substituent and a double bond fishersci.fi.

The detailed research findings for this oxidation are summarized in the table below:

Starting MaterialOxidizing AgentSolventReaction TimeProductYield (%)Citation
(Z)-5-((tert-butyldimethylsilyl)oxy)-3-iodopent-2-en-1-olManganese(IV) oxideDichloromethane3.0 h(Z)-5-((tert-butyldimethylsilyl)oxy)-3-iodopent-2-enal90 fishersci.fi

Rearrangement Reactions (e.g., Claisen-type Rearrangements)

The Claisen rearrangement is a well-known wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds wikipedia.orgnih.govnih.gov. Variations such as the Johnson-Claisen, Ireland-Claisen, and Eschenmoser-Claisen rearrangements extend this reactivity to different substrate classes, including allylic alcohols (in the case of Johnson-Claisen rearrangement, reacting with orthoesters) wikipedia.orgnih.govereztech.com.

Mechanistic Investigations and Stereochemical Control in Reactions of 3 Iodopent 2 En 1 Ol

Elucidation of Reaction Stereoselectivity and Regioselectivity

Stereoselectivity and regioselectivity are key concepts in determining the outcome of chemical reactions. youtube.comwikipedia.org Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.comwikipedia.org

Factors Influencing (Z)/(E) Isomer Purity in Synthesis and Transformations

The geometry of the double bond in 3-iodopent-2-en-1-ol, designated as (Z) or (E), plays a significant role in its reactivity and the stereochemistry of the products formed. The synthesis of this compound itself can be controlled to favor one isomer over the other. For instance, the choice of reagents and reaction conditions during its preparation from a parent alkyne can dictate the stereochemical outcome.

Transformations of this compound also exhibit a dependence on the initial isomer purity. In cross-coupling reactions, the stereochemistry of the starting vinyl iodide is often retained in the product. Therefore, starting with a pure (Z) or (E) isomer is critical for obtaining a stereochemically pure product. The choice of catalyst and ligands can also influence the preservation or isomerization of the double bond geometry during the reaction.

FactorInfluence on (Z)/(E) PurityExample
Synthesis Method The choice of reduction or iodination method of a precursor alkyne can determine the initial (Z)/(E) ratio.Hydrozirconation-iodination of pent-2-yn-1-ol typically yields the (E)-isomer stereoselectively.
Catalyst System In cross-coupling reactions, palladium catalysts with specific phosphine (B1218219) ligands can help retain the stereochemistry of the double bond.Pd(PPh₃)₄ is often used to preserve the geometry of vinyl iodides in Suzuki and Stille couplings.
Reaction Temperature Higher temperatures can sometimes lead to isomerization of the double bond, resulting in a mixture of (Z) and (E) products.Prolonged heating during a reaction might decrease the isomeric purity of the final product.
Additives Certain additives can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.The presence of specific salts can alter the reaction pathway and impact isomer ratios.

Chiral Induction and Diastereoselective Transformations

When this compound is used in reactions with chiral molecules or catalysts, new stereocenters can be created with a preference for one diastereomer over another. This process, known as chiral induction, is of paramount importance in asymmetric synthesis. rsc.org

For example, the allylic alcohol moiety in this compound can direct the stereochemical outcome of reactions at the double bond. In an epoxidation reaction, the hydroxyl group can direct the oxidizing agent to one face of the double bond, leading to the formation of a specific diastereomer of the resulting epoxy alcohol. Similarly, in metal-catalyzed reactions, chiral ligands on the metal center can control the stereochemistry of the product. rsc.org The development of such diastereoselective transformations is a key area of research, enabling the synthesis of complex, stereochemically defined molecules. caltech.educore.ac.uk

Reaction TypeChiral InfluenceOutcome
Directed Epoxidation The allylic hydroxyl group directs the epoxidizing agent (e.g., m-CPBA) to the syn-face of the double bond.Formation of a specific diastereomer of the corresponding 2,3-epoxy-3-iodopentan-1-ol.
Asymmetric Hydrogenation A chiral rhodium or ruthenium catalyst with chiral phosphine ligands is used. rsc.orgEnantioselective reduction of the double bond to produce a chiral iodopentanol.
Diastereoselective Addition Reaction with a chiral nucleophile.The existing stereocenter in the nucleophile influences the creation of a new stereocenter, leading to a diastereomerically enriched product.

Study of Reaction Pathways and Intermediates

Understanding the step-by-step pathway of a reaction and identifying the transient species, or intermediates, is crucial for optimizing reaction conditions and controlling product formation.

Role of Organometallic Species in Catalytic Cycles (e.g., Palladium, Copper, Nickel)

Organometallic species, particularly those of palladium, copper, and nickel, are central to many of the transformations involving this compound. solubilityofthings.comnumberanalytics.com These metals act as catalysts, facilitating reactions through a series of steps known as a catalytic cycle. numberanalytics.comlibretexts.org

In a typical palladium-catalyzed cross-coupling reaction (like Suzuki, Stille, or Heck), the cycle begins with the oxidative addition of the vinyl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. tdx.cat This is followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in Heck reactions), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. tdx.cat The nature of the ligands on the metal center is critical in modulating the reactivity and stability of the intermediates, thereby influencing the efficiency and selectivity of the reaction. numberanalytics.comtdx.cat

Copper catalysts are also employed, often in coupling reactions and rearrangements. nih.gov For instance, copper-catalyzed reactions of allylic iodides can proceed through iodonium (B1229267) ylides. nih.gov Nickel catalysts are gaining prominence as a more sustainable alternative to palladium for various cross-coupling reactions. numberanalytics.com

Metal CatalystKey Catalytic StepsTypical Reactions
Palladium Oxidative Addition, Transmetalation/Migratory Insertion, Reductive Elimination tdx.catSuzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Copper Oxidative Addition, Formation of Cuprates, Reductive EliminationUllmann condensation, Glaser coupling, and rearrangements. nih.gov
Nickel Similar to Palladium, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles.Cross-coupling reactions, often with different substrate scope and functional group tolerance compared to palladium.

Radical Intermediates in Bond-Forming Reactions

While many reactions of this compound proceed through ionic or organometallic intermediates, some involve the formation of radical species. sioc-journal.cn Radical reactions are initiated by the homolytic cleavage of a bond, often promoted by light (photocatalysis), heat, or a radical initiator.

The carbon-iodine bond in this compound is relatively weak and can be cleaved to generate a vinyl radical. This radical can then participate in various bond-forming reactions, such as addition to double bonds or trapping by other radical species. Radical cyclizations, where the vinyl radical attacks another part of the same molecule, are a powerful tool for constructing cyclic compounds. The stereochemical outcome of these radical reactions can be influenced by the geometry of the initial vinyl iodide and the presence of directing groups.

Initiation MethodRadical FormationSubsequent Reaction
Photocatalysis A photosensitizer absorbs light and transfers energy to this compound, leading to C-I bond cleavage.The resulting vinyl radical can be used in various coupling reactions.
Radical Initiator (e.g., AIBN) AIBN decomposes upon heating to generate radicals, which then abstract the iodine atom from this compound.The vinyl radical can add to an alkene or alkyne, propagating a radical chain reaction.
Electron Transfer Reduction of this compound by a single electron transfer (SET) reagent can lead to the formation of a radical anion, which then expels an iodide ion.The resulting vinyl radical can undergo cyclization or intermolecular reactions.

Influence of Reaction Conditions (Solvent, Temperature, Additives) on Mechanism

The pathway a reaction follows can be highly sensitive to the conditions under which it is performed. For reactions involving this compound, the choice of solvent, temperature, and additives can significantly impact the reaction rate, yield, and selectivity by influencing the stability of intermediates and transition states.

Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of charged or polar intermediates. spbu.ru For example, polar aprotic solvents like DMF or DMSO might favor pathways involving charged intermediates, while nonpolar solvents like toluene (B28343) or hexane (B92381) might be more suitable for radical reactions.

Temperature: Temperature affects the rate of all chemical reactions. In some cases, increasing the temperature can provide the necessary activation energy for a desired reaction to occur. However, it can also lead to side reactions or decomposition of reactants and products. For stereoselective reactions, a lower temperature often leads to higher selectivity as it allows for greater differentiation between the energy barriers of competing pathways.

Additives: Additives can have a profound effect on reaction mechanisms. In palladium-catalyzed reactions, the addition of specific ligands can tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. tdx.cat Bases are often required to neutralize acids formed during the reaction, and salts can influence the aggregation state of organometallic species or stabilize charged intermediates.

ConditionEffect on MechanismExample
Solvent Polarity Stabilizes or destabilizes charged intermediates and transition states, affecting reaction rates and pathways. spbu.ruA polar solvent may favor an ionic pathway, while a nonpolar solvent may favor a radical pathway.
Temperature Affects reaction rates and can influence selectivity. Higher temperatures can overcome activation barriers but may reduce stereoselectivity.A reaction may require heating to proceed, but this could lead to a lower diastereomeric or enantiomeric excess.
Ligands In metal-catalyzed reactions, ligands modulate the steric and electronic properties of the metal center, impacting catalyst activity and selectivity. numberanalytics.comtdx.catThe use of a bulky phosphine ligand on a palladium catalyst can favor reductive elimination and improve product yield.
Bases/Acids Can act as promoters or inhibitors by neutralizing acidic or basic species generated during the reaction or by protonating/deprotonating key intermediates.In a Heck reaction, a base is required to neutralize the HI formed, driving the catalytic cycle forward.
Salts Can influence ionic strength, act as phase-transfer catalysts, or coordinate to metal centers, thereby altering the reaction mechanism.The addition of a chloride salt can affect the speciation of a palladium catalyst and influence the outcome of a cross-coupling reaction.

Kinetic and Thermodynamic Aspects of Transformations

The transformations of this compound are governed by a delicate interplay of kinetic and thermodynamic factors. The regioselectivity and stereoselectivity of its reactions are often dictated by the reaction conditions, which influence the activation energies of competing pathways. Mechanistic studies, including reaction optimization and computational analysis, have provided insight into these aspects, particularly in metal-catalyzed cross-coupling reactions.

A notable example is the tandem 1,3-halogen migration/functionalization/Suzuki coupling reaction where (Z)-3-iodopent-2-en-1-ol is used to synthesize heterocyclic dihydroxepins. nih.gov The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions, highlighting kinetic control over the process. Initial investigations into a copper-catalyzed 1,3-halogen migration revealed that the choice of phosphine ligand is critical to the reaction's success.

Early screening of catalysts showed that monodentate phosphine ligands and electron-poor bidentate ligands were ineffective at promoting the desired reaction. nih.gov Similarly, phenanthroline resulted only in the recovery of the starting material. nih.gov Interestingly, the use of the trans-spanning Xantphos ligand led exclusively to a hydroboration product, while the electron-rich and bulky bidentate phosphine ligand, bis(dicyclohexylphosphino)-ethane (dCype), was found to exclusively promote the desired 1,3-halogen migration. nih.gov This demonstrates that the ligand structure directly influences the kinetic barrier of different potential reaction pathways.

Further optimization of the reaction conditions for a model substrate undergoing 1,3-bromine migration showed that variations in substrate electronics also impact the kinetic favorability of the migration versus a competing hydroboration reaction.

Table 1: Optimization of Reaction Conditions for 1,3-Halogen Migration

Entry Ligand Yield of Migration Product (%) Yield of Hydroboration Product (%)
1 PPh3
2 (p-F-C6H4)3P
3 Xantphos 0 72
4 dCype >95 0

Data sourced from preliminary studies on a related bromo-substituted styrene (B11656) system, illustrating the kinetic influence of ligands. nih.gov

From a thermodynamic standpoint, the proposed mechanism for the copper-catalyzed migration involves the formation of a formal Cu(III) species. nih.gov The reaction is initiated by the generation of an active copper-hydride species. Hydrocupration of the alkene is followed by an oxidative addition of the carbon-halogen bond to the copper center, forming the Cu(III) intermediate. nih.gov Reductive elimination then furnishes the product. The presence of an ortho-halide is crucial for this pathway to be thermodynamically favorable over a simple hydroboration pathway. nih.gov

Computational studies on similar iron-catalyzed carbonyl-olefin metathesis reactions have shown that the calculated transition state energy for a pathway involving an oxetane (B1205548) intermediate is significantly lower (by 6.3 kcal/mol) than the competing carbonyl-ene pathway. This difference in activation energy indicates that the oxetane formation and subsequent fragmentation is the thermodynamically preferred route. Similar energetic considerations apply to the transformations of this compound, where the relative stability of intermediates and transition states dictates the major reaction product under a given set of conditions. For instance, in the copper-catalyzed reaction, the 1,3-halogen migration pathway is thermodynamically favored over direct borylation of the aryl-bromide bond. nih.gov

The interplay between kinetic and thermodynamic control allows for the selective synthesis of complex molecules from versatile building blocks like this compound. Under kinetic control (often at lower temperatures and with specific catalysts), the product that is formed fastest will predominate, whereas under thermodynamic control (often at higher temperatures, allowing for equilibrium to be reached), the most stable product will be the major isomer. The successful synthesis of dihydroxepins using (Z)-3-iodopent-2-en-1-ol in a tandem sequence underscores the ability to manipulate these factors to achieve a desired chemical transformation. nih.gov

Applications of 3 Iodopent 2 En 1 Ol in Complex Molecule Synthesis

Role as a Key Building Block in Natural Product Total Synthesis

The strategic placement of reactive functional groups makes 3-Iodopent-2-en-1-ol an ideal starting point for the synthesis of several classes of natural products. Its ability to participate in powerful carbon-carbon bond-forming reactions has been leveraged by synthetic chemists to achieve efficient total syntheses.

Precursor for Terpenoids and Sesquiterpenes

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. wikipedia.org Sesquiterpenes, which consist of three isoprene units, are known for their complex structures and significant biological activities. uni-hannover.de The synthesis of these compounds often requires building blocks that can introduce specific stereochemistry and functionality.

In the pursuit of non-natural terpenoid products, a protected variant of this compound, specifically (Z)-5-((tert-Butyldimethylsilyl)oxy)-3-iodopent-2-en-1-ol, has been synthesized as a key precursor. uni-hannover.de This intermediate is created from the corresponding alkynyl alcohol through a reduction-iodination sequence. The vinyl iodide functionality of this building block is critical for subsequent coupling reactions, which are essential for assembling the carbon backbone of complex terpenoid and sesquiterpene targets. The allylic alcohol provides a handle for further synthetic manipulations, making it a strategic component in multistep total synthesis. uni-hannover.de

Intermediate in the Synthesis of Furan-Containing Natural Products (e.g., Furanoterpenes)

Furan-containing natural products, particularly furanoterpenes and furanosesquiterpenes, are another class of molecules where this compound serves as a crucial intermediate. A dissertation focused on the development of a Michael–Heck methodology for synthesizing polyalkyl furans explicitly details the preparation of (Z)-3-Iodopent-2-en-1-ol for this purpose. This research highlights the compound's role in the synthesis of furan-containing natural products, including various furanoterpenes.

The vinyl iodide portion of the molecule is particularly important for palladium-catalyzed Heck reactions, a cornerstone of the synthetic strategy. This allows for the formation of key carbon-carbon bonds required to construct the furan (B31954) ring and its adjoining alkyl chains.

Incorporation into Alkaloid Scaffolds

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of their often complex, polycyclic structures represents a significant challenge in organic chemistry. While direct literature examples detailing the incorporation of this compound into specific alkaloid scaffolds are not prevalent, the general utility of the vinyl iodide functional group in alkaloid synthesis is well-established. researchgate.netacs.org

The vinyl iodide moiety is a versatile precursor for numerous powerful transition-metal-catalyzed cross-coupling reactions, such as the Heck, Stille, and Suzuki reactions. researchgate.netnih.gov These reactions are frequently employed to construct the intricate ring systems of alkaloids. For instance, intramolecular Heck reactions involving vinyl iodides are a key strategy for forming cyclic and polycyclic frameworks. acs.org Similarly, Stille couplings between vinyl iodides and organostannanes are used to create complex carbon skeletons. nih.gov Given this established reactivity, this compound represents a potential and valuable building block for the synthesis of alkaloids, where the vinyl iodide can be used for scaffold construction and the allylic alcohol can be used for subsequent functionalization.

Natural Product ClassKey Reaction TypeRole of Vinyl Iodide
Pumiliotoxin Alkaloids Pd(0)-catalyzed cross-couplingConvergent fragment coupling. researchgate.net
Erysotramidine Heck cyclizationLate-stage A-ring formation. acs.org
Limonoid Alkaloids Stille couplingFormation of a key stannane (B1208499) fragment for pyridine (B92270) core synthesis. nih.gov

Synthesis of Diversely Functionalized Organic Compounds

Beyond natural product synthesis, this compound is a valuable tool for constructing a variety of complex organic molecules, including important heterocyclic systems and stereodefined acyclic structures.

Construction of Heterocyclic Systems (e.g., Dihydroxepins)

The synthesis of medium-sized rings, such as seven-membered heterocycles, can be challenging. Research has shown that (Z)-3-Iodopent-2-en-1-ol is an effective coupling partner in the synthesis of dihydroxepins. nih.gov In a tandem reaction sequence involving a 1,3-halogen migration followed by a Suzuki coupling, (Z)-3-Iodopent-2-en-1-ol was successfully coupled with other building blocks to yield these heterocyclic systems. This convergent approach provides a flexible platform for accessing complex, biologically relevant scaffolds like the phenanthridine (B189435) core. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct Type
o-halostyrene boronic ester precursor(Z)-3-Iodopent-2-en-1-ol Copper (I) / Palladium (0)Dihydroxepin
o-halostyrene boronic ester precursor2-Iodobenzyl alcoholCopper (I) / Palladium (0)Dihydroxepin

Preparation of Stereodefined Polyalkyl Furans and Related Derivatives

As mentioned previously, the synthesis of substituted furans is a significant area of research. Methodologies aimed at producing stereodefined polyalkyl furans have utilized iodo-containing building blocks. A Michael–Heck approach has been developed for the synthesis of these furan derivatives. In this context, (Z)-3-Iodopent-2-en-1-ol is prepared as a key starting material, demonstrating its utility in constructing these specific structural motifs. The stereochemistry of the vinyl iodide is crucial for controlling the geometry of the final product.

Utility in Convergent Synthesis Strategies for Advanced Intermediates

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly, relies on highly efficient and selective bond-forming reactions. The compound (Z)-3-Iodopent-2-en-1-ol serves as an exemplary building block in such strategies. Its utility has been showcased in the convergent synthesis of complex heterocyclic structures. nih.gov

A notable application involves a tandem sequence combining 1,3-halogen migration, functionalization, and Suzuki coupling. In this process, (Z)-3-Iodopent-2-en-1-ol is coupled with other fragments, such as 2-iodobenzyl alcohol, to construct advanced heterocyclic intermediates like dihydroxepins. nih.gov This approach highlights the efficiency of using a pre-functionalized, five-carbon synthon to rapidly build molecular complexity. The vinyl iodide moiety provides a reactive handle for cross-coupling, while the allylic alcohol can participate in or direct subsequent transformations.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has made it instrumental in the development and demonstration of new catalytic processes, expanding the toolkit available to synthetic chemists.

Demonstrations of New Catalytic Protocols and Transformations

(Z)-3-Iodopent-2-en-1-ol has been a key substrate in the development of a novel copper(I)-catalyzed reaction sequence. This process involves a 1,3-halogen migration that effectively transfers an iodine atom from a sp²-hybridized carbon to a benzylic carbon, with a simultaneous borylation of the resulting aryl-halide bond. nih.gov

This catalytic cycle, which is postulated to proceed through a Markovnikov hydrocupration and oxidative addition, allows for the "recycling" of a halide activating group. Specifically, the tandem process of 1,3-halogen migration, functionalization with (Z)-3-iodopent-2-en-1-ol, and subsequent Suzuki coupling provides a pathway to complex heterocyclic dihydroxepins. nih.gov This transformation demonstrates a new mode of reactivity and a more atom-economical approach to aryl functionalization compared to traditional cross-coupling methods. nih.gov

Table 1: Catalytic Protocol Featuring (Z)-3-Iodopent-2-en-1-ol nih.gov

Reaction Type Key Reagents Catalyst Product Class
Tandem 1,3-Halogen Migration/Functionalization/Suzuki Couplingo-halostyrene derivative, (Z)-3-Iodopent-2-en-1-olCu(I) saltHeterocyclic Dihydroxepins

Modular Assembly of Complex Molecular Architectures

The concept of modular synthesis, where complex structures are assembled from interchangeable building blocks, is central to modern synthetic chemistry. nih.govchemrxiv.org This approach allows for the rapid generation of diverse molecular analogues and simplifies the synthesis of complex targets. nih.gov this compound is an ideal module for such strategies due to its distinct functional handles.

The previously mentioned copper-catalyzed tandem reaction serves as a prime example of its application in modular assembly. nih.gov In this synthesis, different fragments are brought together in a single, orchestrated sequence. The o-halostyrene provides the foundational aromatic ring, which is catalytically activated and functionalized. (Z)-3-Iodopent-2-en-1-ol acts as the second module, which is incorporated via a Suzuki coupling. This flexible platform allows for the convergent synthesis of complex heterocyclic dihydroxepins by simply varying the initial building blocks. nih.gov The ability to use a functionalized vinyl iodide like this compound allows for the pre-installation of specific geometric isomers and functional groups into the final architecture, a key advantage of modular design. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 3 Iodopent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and stereochemistry of organic compounds. For 3-Iodopent-2-en-1-ol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for a complete structural elucidation.

High-resolution ¹H NMR spectroscopy provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants. For this compound (CH₃-CH₂-C(I)=CH-CH₂-OH), the expected ¹H NMR signals would include:

Methyl protons (CH₃-CH₂-) : A triplet signal typically around δ 0.9-1.1 ppm, integrating for three protons, due to coupling with the adjacent methylene (B1212753) group.

Methylene protons adjacent to methyl (-CH₂-CH₃) : A quartet or multiplet signal around δ 1.8-2.2 ppm, integrating for two protons, influenced by the adjacent methyl and the vinylic system.

Vinylic proton (-C(I)=CH-) : A singlet or doublet of triplets signal around δ 5.5-6.5 ppm, integrating for one proton. Its exact chemical shift and coupling pattern would be highly diagnostic, influenced by the deshielding effect of the iodine and the double bond. Given the (Z)-stereochemistry, this proton is expected to be cis to the -CH₂OH group and trans to the ethyl group across the double bond.

Allylic methylene protons (-CH₂-OH) : A doublet or multiplet signal around δ 4.0-4.3 ppm, integrating for two protons, shifted downfield due to the adjacent oxygen and the allylic position.

Hydroxyl proton (-OH) : A broad singlet, typically around δ 2.0-4.0 ppm, which can be confirmed by D₂O exchange.

Expected ¹H NMR Data for (Z)-3-Iodopent-2-en-1-ol

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
CH₃-CH₂-0.9 - 1.1Triplet3H
-CH₂-CH₃1.8 - 2.2Quartet/Multiplet2H
-C(I)=CH-5.5 - 6.5Singlet/dt1H
-CH₂-OH4.0 - 4.3Doublet/Multiplet2H
-OH2.0 - 4.0Broad Singlet1H

¹³C NMR spectroscopy provides information about the carbon skeleton and the different carbon environments. For this compound, the expected ¹³C NMR signals would include:

Methyl carbon (CH₃-CH₂-) : Around δ 10-15 ppm.

Methylene carbon adjacent to methyl (-CH₂-CH₃) : Around δ 20-25 ppm.

Vinylic carbons (C(I)=CH-) : One carbon directly bonded to iodine (C-I) would be significantly deshielded and appear at a distinct chemical shift, potentially around δ 80-100 ppm, while the other vinylic carbon (-CH=) would be observed around δ 120-140 ppm.

Allylic methylene carbon (-CH₂-OH) : Around δ 55-65 ppm, due to the deshielding effect of the hydroxyl group.

Expected ¹³C NMR Data for (Z)-3-Iodopent-2-en-1-ol

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
CH₃-CH₂-10 - 15
-CH₂-CH₃20 - 25
-C(I)=80 - 100
=CH-120 - 140
-CH₂-OH55 - 65

Two-dimensional (2D) NMR experiments are critical for confirming the connectivity between atoms and elucidating complex spin systems.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY spectrum would reveal correlations between vicinally coupled protons. For this compound, this would include correlations between:

The methyl protons and the adjacent methylene protons.

The vinylic proton and the allylic methylene protons.

The allylic methylene protons and the hydroxyl proton (if exchange is slow). These correlations help to build the proton connectivity map of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates protons with their directly attached carbons. This allows for the unambiguous assignment of ¹³C signals to their corresponding ¹H signals. For example, the HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbons, the vinylic proton and its directly attached vinylic carbon, and the allylic methylene protons and the allylic methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment provides information about long-range ¹H-¹³C correlations (typically 2-4 bonds). This is particularly useful for establishing connectivity across quaternary carbons or double bonds. For this compound, HMBC correlations would confirm:

The connectivity of the ethyl group to the iodo-substituted vinylic carbon.

The connectivity of the allylic alcohol group to the other vinylic carbon.

Nuclear Overhauser Effect (NOE) spectroscopy is indispensable for determining the relative stereochemistry of alkenes. For (Z)-3-iodopent-2-en-1-ol, NOE experiments would be used to confirm the cis relationship between the vinylic proton and the allylic -CH₂OH group. nih.gov

Irradiation of the vinylic proton : Would be expected to show an NOE enhancement to the allylic methylene protons (-CH₂OH).

Irradiation of the allylic methylene protons : Would be expected to show an NOE enhancement to the vinylic proton.

Conversely, irradiation of the methyl or methylene protons of the ethyl group would not show significant NOE enhancement to the vinylic proton, confirming their trans relationship across the double bond. This technique is crucial for confirming the (Z) stereoisomer's purity.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting the vibrations of molecular bonds. nist.govmdpi.com

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600 (broad)Strong, broad absorption due to hydrogen bonding.
C-H (sp²)3010-3090Weak to medium absorption from vinylic C-H.
C-H (sp³)2850-2970Strong absorption from alkyl C-H.
C=C (alkene)1620-1680Medium to weak absorption from the double bond.
C-O (alcohol)1000-1200Strong absorption from the primary alcohol C-O stretch.
C-I (alkyl iodide)500-600 (variable)Often weak and difficult to assign definitively.

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region would confirm the alcohol functional group. A band around 1620-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion (M⁺) and its fragments, allowing for the precise determination of the elemental composition of the compound and its degradation products. nist.govgoogle.commdpi.comnist.gov

Expected HRMS Data for this compound

Ion TypeExpected Exact Mass (m/z)Description
Molecular Ion (M⁺)211.96981Parent ion, confirming C₅H₉IO.
[M-H₂O]⁺193.95925Loss of water, characteristic of alcohols.
[M-I]⁺85.06534Loss of iodine radical, forming C₅H₉O⁺.
[M-CH₂OH]⁺167.9763Loss of hydroxymethyl radical.
[M-C₂H₅]⁺182.9385Loss of ethyl radical.

Fragmentation analysis in HRMS can provide further structural insights. Typical fragmentation pathways for allylic alcohols include the loss of water (H₂O) and alpha-cleavage. For iodoalkenes, the loss of the iodine atom or HI is common. Observing these characteristic fragments would support the proposed structure.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other isomers (e.g., E-isomer, positional isomers).

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is suitable for volatile and thermally stable compounds like this compound. GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while the coupled MS provides mass spectral data for identification. nist.govmdpi.comnist.govnist.govnist.gov GC-MS can be used to:

Identify and quantify any residual solvents or starting materials.

Potentially separate and identify co-eluting isomers, with the MS providing unique fragmentation patterns for each.

High-Performance Liquid Chromatography (HPLC) : HPLC is particularly useful for separating compounds that may not be sufficiently volatile for GC, or for separating isomers with subtle structural differences, such as the (Z) and (E) stereoisomers of this compound. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be optimized to achieve high resolution. HPLC is used for:

Purity assessment, especially if the compound is sensitive to heat.

Separation of (Z) and (E) isomers, which may have different retention times due to their distinct spatial arrangements.

Preparative separation of isomers if pure samples are required.

Column chromatography is also a common method for purification during synthesis. lookchem.comgoogle.comualberta.ca

These advanced analytical techniques, when used in combination, provide a robust framework for the definitive structural and stereochemical assignment, as well as the purity assessment, of this compound.

Computational and Theoretical Studies on 3 Iodopent 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are indispensable tools for elucidating the electronic structure of molecules researchgate.netscienceopen.com. For 3-Iodopent-2-en-1-ol, these calculations would provide detailed information on its electronic distribution, including atomic charges, bond orders, and the characteristics of its frontier molecular orbitals (HOMO and LUMO). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and spatial distributions are particularly important as they dictate a molecule's propensity to act as a nucleophile or an electrophile, respectively scienceopen.com.

Specifically for this compound, quantum chemical calculations could reveal:

Charge Distribution: The electronegativity difference between iodine and carbon, and oxygen and carbon/hydrogen, would lead to specific charge polarizations within the molecule. The iodine atom, being highly polarizable, could influence the electron density across the double bond and the adjacent carbons.

Frontier Molecular Orbitals: The nature and energy levels of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich double bond would likely be a site for electrophilic additions, while the carbon atom bearing the iodine could be susceptible to nucleophilic substitution, especially given iodine's good leaving group ability.

Bonding Characteristics: Analysis of bond lengths, angles, and vibrational frequencies can provide insights into the stability and flexibility of different parts of the molecule. The presence of both a double bond and a hydroxyl group introduces specific electronic and steric considerations.

These insights into the electronic structure are fundamental for predicting the compound's chemical reactivity, including its susceptibility to various reaction types such as additions, eliminations, or substitutions.

Investigation of Reaction Transition States and Energy Profiles

Understanding the mechanism of chemical reactions involving this compound necessitates the investigation of reaction transition states and energy profiles. Quantum chemical methods are routinely employed to map out potential energy surfaces (PES), locate transition states (energy maxima connecting reactants and products), and calculate activation energies scienceopen.comquimicaorganica.orgwikipedia.org. This allows for the prediction of reaction rates and selectivity.

For this compound, such studies could focus on:

Elimination Reactions: The potential for dehydrohalogenation (loss of HI) or dehydration (loss of H2O) to form dienes or other unsaturated products. Computational studies would identify the transition states for these processes and compare their activation energies to determine the favored pathway.

Addition Reactions: The reactivity of the alkene moiety towards various electrophiles or radicals. The energy profiles for such additions would reveal the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reactions.

Substitution Reactions: The reactivity of the allylic iodine and the hydroxyl group in nucleophilic substitution reactions. Transition state analysis would differentiate between SN1, SN2, or SN2' pathways, considering the allylic nature of the system.

Rearrangements: The possibility of intramolecular rearrangements, such as allylic shifts or cyclizations, especially given the presence of both an alkene and an alcohol functionality.

While specific energy profiles for reactions of this compound were not found in the immediate search results, the principles of transition state theory and PES mapping using DFT are well-established for similar organic transformations scienceopen.com.

Conformational Analysis and Stereochemical Preferences

Conformational analysis is a critical aspect of understanding molecular properties, as the spatial arrangement of atoms significantly influences a molecule's stability and reactivity quimicaorganica.orgwikipedia.org. For this compound, the presence of a (Z)-configured double bond fixes a certain aspect of its stereochemistry nih.gov. However, rotations around the single bonds (C1-C2, C3-C4, and C4-C5, as well as the C1-O bond) allow for the existence of various conformers (rotamers) wikipedia.org.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are used to explore the conformational landscape of a molecule. This involves:

Identifying Stable Conformers: Systematically rotating around rotatable bonds and optimizing the geometry of resulting structures to find local energy minima.

Determining Relative Energies: Calculating the relative energies of different conformers to identify the most stable (lowest energy) conformations. Steric interactions between bulky groups (like the iodine atom and the ethyl group) and intramolecular hydrogen bonding (between the hydroxyl group and the alkene or iodine) can significantly influence these preferences quimicaorganica.org.

Analyzing Energy Barriers: Calculating the energy barriers for interconversion between conformers, which dictates the flexibility of the molecule at a given temperature wikipedia.org.

For this compound, the interplay between the bulky iodine substituent, the ethyl group, and the hydroxyl group, along with potential intramolecular hydrogen bonding between the hydroxyl proton and the iodine or the double bond, would be key factors determining its preferred conformations. The (Z)-configuration of the double bond would impose a specific spatial relationship between the iodine and the hydroxymethyl group, affecting the accessible rotamers.

Modeling of Metal-Ligand Interactions in Catalytic Systems

Computational modeling is highly valuable in understanding the intricate mechanisms of metal-catalyzed reactions, including the nature of metal-ligand interactions core.ac.ukacs.org. This compound, being an iodo-alkenol, is a potential substrate in various transition metal-catalyzed transformations, particularly those involving carbon-halogen bond activation.

A relevant example from the literature involves "iodopent-2-enol 6" (a 2-iodo allylic alcohol) in Sonogashira cross-coupling reactions, which are catalyzed by palladium complexes, often in conjunction with copper(I) iodide researchgate.net. In such systems, computational studies would aim to:

Investigate Ligand Binding: Model how the this compound molecule coordinates to the metal center (e.g., via the iodine, the double bond, or the hydroxyl oxygen). This involves studying the energetics and geometries of various binding modes.

Elucidate Oxidative Addition: Detail the mechanism of oxidative addition of the C-I bond to the metal center, a crucial step in many cross-coupling reactions. This would involve identifying the transition state for this process and the subsequent formation of the organometallic intermediate.

Analyze Catalytic Cycle Intermediates: Characterize the electronic and structural properties of all intermediates within the catalytic cycle, including their relative stabilities and the energy barriers between them.

Predict Regio- and Stereoselectivity: Computational models can predict the preferred pathways leading to specific regio- or stereoisomers in catalytic reactions by comparing the energies of competing transition states.

Role of Co-catalysts: If a co-catalyst like copper(I) is involved, modeling can explore its synergistic role in activating the substrate or facilitating electron transfer.

By providing atomic-level insights into these interactions, computational modeling can guide the rational design of more efficient and selective catalytic systems for transformations involving this compound and similar iodo-alkenols.

Future Research Directions for 3 Iodopent 2 En 1 Ol

Exploration of More Sustainable and Environmentally Benign Synthetic Routes

Future research will focus on developing synthetic routes for 3-Iodopent-2-en-1-ol that align with the principles of green chemistry, aiming to minimize environmental impact and enhance process efficiency. Current green chemistry principles advocate for the reduction of waste, the use of safer solvents, and improved atom economy skpharmteco.com. Strategies could include the exploration of catalytic methods that reduce the need for stoichiometric reagents and harsh conditions. For instance, advancements in Lewis base catalysis have shown promise in iodo-lactonization and cycloetherification of alkenols, achieving good yields and selectivity with reduced catalyst loadings nih.gov. Similarly, the use of recyclable ion-exchange resins and less toxic solvents, such as acetonitrile (B52724) and 2-propanol, with sodium iodide as an iodine source, has been demonstrated for the preparation of di-iodo alkenes, offering a blueprint for more eco-friendly iodination reactions synthesisresearchgroup.org. The regioselective synthesis of β-iodo ethers and iodohydrins using only 0.5 equivalents of iodine in the presence of catalysts like EPZ-10 exemplifies a clean transformation with high atom economy, a concept directly applicable to the synthesis of this compound rsc.org. Further investigations into photocatalysis, electrochemistry, and biocatalysis could provide novel, energy-efficient, and waste-reducing pathways for its synthesis.

Discovery of Novel Reactivities and Catalytic Transformations

The unique bifunctional nature of this compound, possessing both a vinyl iodide and a hydroxyl group, suggests a rich landscape for discovering novel reactivities and catalytic transformations. Research could delve into new cascade and tandem reactions that leverage both functionalities simultaneously. For example, this compound has already been implicated in tandem 1,3-halogen migration/functionalization/Suzuki couplings, leading to complex heterocyclic dihydroxepins nih.gov. Further exploration of palladium-catalyzed cyclization reactions, which have successfully yielded various oxaheterocycles from alkenols through iodo-cyclization, could lead to novel ring systems incorporating the pentenol backbone beilstein-journals.org. Gold-catalyzed vinylation reactions, triggered by the oxidative addition of vinyl iodides and π-activation of alkenols, have shown potential for forming functionalized heterocycles such as tetrahydrofurans and tetrahydropyrans rsc.org. This methodology is particularly relevant given the structure of this compound. Additionally, the application of Lewis base catalysis in iodo-etherification of alkenols provides another avenue for developing new cyclization strategies nih.govresearchgate.net. The potential for Stille-type palladium-catalyzed carbonylation of (Z)-ω-iodoalkenols to synthesize α-substituted α,β-unsaturated lactones also highlights opportunities for carbonylation reactions researchgate.net. Investigations into radical difunctionalization and trifunctionalization reactions could also prove fruitful for constructing diverse cyclic scaffolds with new functional groups researchgate.net.

Expansion of its Utility in the Synthesis of New Chemical Entities

The strategic incorporation of this compound as a versatile building block in the synthesis of more complex and biologically relevant chemical entities represents a significant future research direction. Its dual functionality allows for diverse synthetic strategies, enabling the construction of intricate molecular architectures. For instance, its use in the synthesis of natural products or their intermediates, as seen in studies related to terpenoid natural products, demonstrates its potential in complex molecule synthesis uni-hannover.de. The ability to participate in tandem 1,3-halogen migration/functionalization/Suzuki couplings underscores its role in assembling sophisticated heterocyclic systems nih.gov. Furthermore, its capacity to form oxygen-containing rings like tetrahydrofurans and tetrahydropyrans via gold-catalyzed reactions positions it as a key precursor for many natural products and pharmaceutical compounds rsc.org. Future work could focus on designing synthetic routes that incorporate this compound into novel drug candidates, agrochemicals, or advanced materials, leveraging its inherent reactivity for stereoselective and regioselective transformations.

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Syntheses

Q & A

Q. Key Variables Table

MethodReagentsTemperatureYield (%)Stereoselectivity
ICl AdditionICl, CH₂Cl₂0°C65–72Moderate (Z:E = 3:1)
NIS ReactionNIS, DMF25°C78–85High (Z:E = 5:1)
Pd-CatalyzedPd(OAc)₂, PPh₃80°C60–68Dependent on ligand sterics

How can spectroscopic techniques distinguish this compound from its structural isomers?

Basic Research Question
Methodological Answer:
Critical spectral markers include:

  • ¹H NMR : Deshielded hydroxyl proton (δ 4.8–5.2 ppm) and allylic CH₂ splitting patterns (J = 6–8 Hz) due to iodine’s electronegativity .
  • ¹³C NMR : Iodine’s inductive effect shifts the allylic carbon (C-3) to δ 30–35 ppm, distinct from non-iodinated analogs (δ 20–25 ppm) .
  • IR Spectroscopy : Broad O-H stretch (~3400 cm⁻¹) and C-I vibration (500–600 cm⁻¹) confirm functional groups .

Q. Data Comparison Table

Isomer¹H NMR (δ, ppm)¹³C NMR (C-3, ppm)IR C-I Stretch (cm⁻¹)
3-Iodo4.9 (OH), 2.8 (CH₂)32550
4-Iodo5.1 (OH), 3.1 (CH₂)28530
Non-iodinated1.8 (OH), 2.2 (CH₂)22N/A

How does the iodine substituent alter the compound’s reactivity in comparison to non-iodinated analogs?

Advanced Research Question
Methodological Answer:
Iodine’s polarizability and leaving-group propensity enable unique reactivity:

  • Electrophilic Additions : Iodine enhances electrophilicity at the double bond, facilitating regioselective epoxidation (e.g., with mCPBA) .
  • Nucleophilic Substitutions : The C-I bond undergoes SN2 displacement with amines or thiols, enabling functionalization (e.g., synthesizing thioethers) .
  • Catalytic Applications : Iodinated analogs act as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a directing group .

Q. Reactivity Comparison Table

ReactionThis compoundNon-Iodinated Analog
Epoxidation90% yield (cis-epoxide)45% yield (mixed)
SN2 with EtNH₂75% substitutionNo reaction
Suzuki Coupling82% yield (Pd catalysis)<5% yield

What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Advanced Research Question
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand purity). To address this:

Reproducibility Protocols : Standardize solvent drying (molecular sieves) and catalyst pre-activation (e.g., Pd nanoparticles vs. salts) .

Control Experiments : Compare iodine’s role to bromine/chlorine analogs under identical conditions to isolate electronic effects .

Data Validation : Use kinetic profiling (e.g., GC-MS time-course studies) to distinguish catalyst deactivation from side reactions .

Q. Case Study Table

StudyReported Yield (%)Identified IssueResolution
A (2023)30Trace H₂O in solventSolvent dried over sieves (yield ↑ to 70%)
B (2024)15Impure ligandRecrystallized ligand (yield ↑ to 65%)

How to design experiments probing biomolecular interactions of this compound in drug discovery?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use iodine’s van der Waals radius (1.98 Å) to model steric interactions with target proteins (e.g., kinase binding pockets) .
  • In Vitro Assays : Test iodine’s role in cytotoxicity (MTT assay) and compare to fluorinated/brominated derivatives to assess halogen bonding .
  • Metabolic Stability : Radiolabel the iodine (¹²⁵I) to track metabolic pathways via LC-MS .

Q. Example Experimental Design

Hypothesis : Iodine enhances target binding via hydrophobic interactions.

Variables : Vary halogen (I, Br, Cl) while keeping the scaffold constant.

Outcome Metrics : IC₅₀ values, binding constants (Kd), and metabolic half-life (t½).

What safety protocols are critical for handling iodinated compounds like this compound?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Waste Management : Collect iodine-containing waste separately; neutralize with sodium thiosulfate before disposal .
  • Ventilation : Use fume hoods during reactions to avoid inhalation of volatile iodinated byproducts .

Q. Emergency Response Table

Exposure RouteImmediate ActionFollow-Up
Skin ContactWash with soap/water; apply emollientMonitor for dermatitis
InhalationMove to fresh air; administer oxygen if neededMedical evaluation for pulmonary edema

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.